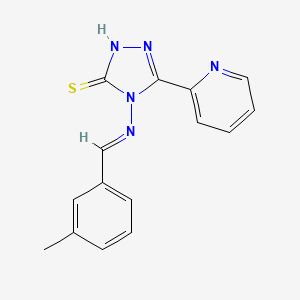![molecular formula C18H18N4O3S B12014366 2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide CAS No. 575466-99-8](/img/structure/B12014366.png)
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a methoxyphenyl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-[[5-(Furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamid umfasst in der Regel mehrere Schritte:
Bildung des Triazolrings: Der Triazolring kann durch Reaktion von Furan-2-carbonsäurehydrazid mit geeigneten Reagenzien synthetisiert werden, um den Triazol-Kern zu bilden.
Alkylierung: Der Triazol-Zwischenprodukt wird dann unter basischen Bedingungen mit Propenylhalogeniden alkyliert, um die Prop-2-enylgruppe einzuführen.
Thioether-Bildung: Die resultierende Verbindung wird mit Thiolreagenzien umgesetzt, um die Sulfanyl-Bindung zu bilden.
Acetamid-Bildung: Schließlich wird die Verbindung mit 2-Methoxyphenylessigsäure oder deren Derivaten gekoppelt, um die Acetamidgruppe zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheseschritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Steuerung der Reaktionsbedingungen und die Skalierung der Reaktionen unter Verwendung von Reagenzien und Lösungsmitteln in Industriequalität umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Der Furanring kann Oxidationsreaktionen eingehen und möglicherweise Furan-2,3-dion-Derivate bilden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um Dihydrotriazol-Derivate zu bilden.
Substitution: Die Methoxygruppe am Phenylring kann durch andere funktionelle Gruppen unter Verwendung nukleophiler aromatischer Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) können die nukleophile Substitution erleichtern.
Hauptprodukte
Oxidation: Furan-2,3-dion-Derivate.
Reduktion: Dihydrotriazol-Derivate.
Substitution: Verschiedene substituierte Phenyl-Derivate abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der organischen Synthese kann diese Verbindung als Baustein für komplexere Moleküle dienen. Seine einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was es in der Entwicklung neuer Synthesemethoden wertvoll macht.
Biologie
Der Triazolring der Verbindung ist für seine biologische Aktivität bekannt. Er kann auf potenzielle antimikrobielle, antifungale und krebshemmende Eigenschaften untersucht werden. Das Vorhandensein des Furanrings trägt ebenfalls zu seiner biologischen Bedeutung bei.
Medizin
Aufgrund seiner strukturellen Merkmale kann diese Verbindung auf ihr Potenzial als pharmazeutisches Mittel untersucht werden. Der Triazol- und der Furanring sind häufige Motive in vielen Medikamenten, was auf mögliche therapeutische Anwendungen hindeutet.
Industrie
In der Materialwissenschaft könnte diese Verbindung bei der Entwicklung neuer Polymere oder als Vorläufer für fortschrittliche Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkungen entfaltet, hängt von ihrer spezifischen Anwendung ab. Wird sie beispielsweise als antimikrobielles Mittel eingesetzt, könnte sie wichtige Enzyme im mikrobiellen Stoffwechsel hemmen. Der Triazolring könnte mit biologischen Zielstrukturen wie Proteinen oder Nukleinsäuren interagieren und deren normale Funktion stören.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit key enzymes in microbial metabolism. The triazole ring could interact with biological targets such as proteins or nucleic acids, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Furan-2-yl-4H-1,2,4-triazol-3-thiol: Teilt die Triazol- und Furanringe, jedoch fehlen die Prop-2-enyl- und Methoxyphenylgruppen.
Furan-2-carbonsäure-Derivate: Ähnlicher Furanring, jedoch unterschiedliche daran gebundene funktionelle Gruppen.
1,2,4-Triazol-Derivate: Verschiedene Verbindungen mit dem Triazolring, aber unterschiedlichen Substituenten.
Einzigartigkeit
Die Einzigartigkeit von 2-[[5-(Furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamid liegt in seiner Kombination von funktionellen Gruppen, die ein besonderes Set an chemischen und biologischen Eigenschaften bietet. Dies macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
575466-99-8 |
|---|---|
Molekularformel |
C18H18N4O3S |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18N4O3S/c1-3-10-22-17(15-9-6-11-25-15)20-21-18(22)26-12-16(23)19-13-7-4-5-8-14(13)24-2/h3-9,11H,1,10,12H2,2H3,(H,19,23) |
InChI-Schlüssel |
JGEMYTLINIWGNP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12014287.png)
![[2-ethoxy-4-[(E)-(2-naphthalen-2-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12014294.png)
![N-(4-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12014304.png)

![[4-bromo-2-[(E)-[[2-(naphthalene-1-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12014316.png)
![1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014323.png)

![6-{(5Z)-4-Oxo-5-[(3-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12014340.png)
![[4-[(E)-[2-(4-bromophenoxy)propanoylhydrazinylidene]methyl]-2-methoxyphenyl] 4-ethoxybenzoate](/img/structure/B12014343.png)




![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12014376.png)
